molecular formula C20H25N5O2 B11183858 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one

Cat. No.: B11183858
M. Wt: 367.4 g/mol
InChI Key: FTYJXDUDIZLBIW-UHFFFAOYSA-N
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Description

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction conditions are mild and environmentally friendly, making it a green and efficient method for synthesizing quinazolinone derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinone derivatives.

    Substitution: Substitution reactions can introduce different substituents on the quinazolinone ring, altering its chemical properties and biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions include a variety of quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities.

Scientific Research Applications

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth or the inhibition of microbial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one is unique due to its specific structure, which combines a quinazolinone ring with a pyrimidinone ring. This unique structure can result in distinct biological activities and potential therapeutic applications compared to other quinazolinone derivatives.

Properties

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C20H25N5O2/c1-11(2)6-8-15-12(3)21-20(24-18(15)26)25-19-22-13(4)16-10-14(27-5)7-9-17(16)23-19/h7,9-11H,6,8H2,1-5H3,(H2,21,22,23,24,25,26)

InChI Key

FTYJXDUDIZLBIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)NC3=NC(=C(C(=O)N3)CCC(C)C)C)OC

Origin of Product

United States

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